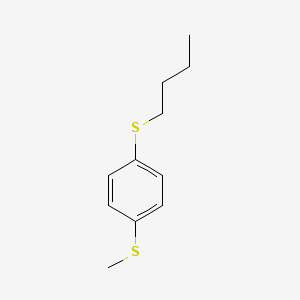

4-(n-Butylthio)thioanisole

Description

In this derivative, the methyl group attached to the sulfur atom is replaced by an n-butylthio group (-S-C₄H₉), resulting in increased steric bulk and hydrophobicity compared to simpler thioanisole analogs. These compounds are frequently utilized in organic synthesis, drug intermediates, and catalytic studies due to their tunable electronic and steric properties .

Properties

IUPAC Name |

1-butylsulfanyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRQDINAERPCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294600 | |

| Record name | 1-(Butylthio)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-37-5 | |

| Record name | 1-(Butylthio)-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216144-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butylthio)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Butylthio)thioanisole typically involves the reaction of thioanisole with n-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where thioanisole is treated with n-butylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(n-Butylthio)thioanisole undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane.

Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

4-(n-Butylthio)thioanisole has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a model compound for studying the behavior of sulfur-containing organic molecules in biological systems.

Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(n-Butylthio)thioanisole involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong interactions with metal ions and other electrophilic species. This property makes it useful in catalysis and as a ligand in coordination chemistry. The compound can also undergo redox reactions, which are important in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioanisole derivatives exhibit distinct chemical behaviors depending on the substituent attached to the benzene ring or sulfur atom. Below is a systematic comparison of 4-(n-butylthio)thioanisole with analogous compounds, supported by experimental data and research findings.

Reactivity in Oxidation Reactions

4-Methoxythioanisole vs. Thioanisole :

In reactions with a Mn(III)-hydroxo complex and H₂O₂, 4-methoxythioanisole delayed the decay of the Mn(III) complex (3) compared to unsubstituted thioanisole. The methoxy group’s electron-donating nature likely stabilizes reaction intermediates, slowing the oxidation process. The primary oxidation product was 1-methoxy-4-(methylsulfinyl)benzene, with unreacted 4-methoxythioanisole remaining (0.25:0.75 ratio) .- Implication for this compound :

The n-butylthio group, being bulkier and more electron-donating than methoxy, may further retard reaction kinetics due to steric hindrance and electronic effects.

- Implication for this compound :

- Thioanisole Derivatives in Enzyme-Catalyzed Oxidation: Modified chloroperoxidase (CPO) enzymes showed higher binding efficiency for thioanisole (lower dissociation constant, Kd) compared to phenol, attributed to thioanisole’s hydrophobicity. For example, Kd values for thioanisole ranged from 0.12–0.25 mM, while phenol’s were 0.45–0.98 mM .

Physical and Electronic Properties

<sup>a</sup>LogP values indicate hydrophobicity; higher values correlate with increased lipid solubility.

Biological Activity

4-(n-Butylthio)thioanisole, also known by its CAS number 216144-37-5, is a sulfur-containing organic compound that has garnered attention in various fields of biological research. This compound belongs to a class of thioethers and is characterized by the presence of both thioether and thioamide functionalities. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Molecular Structure

- Chemical Formula : C11H16S2

- Molecular Weight : 216.38 g/mol

- IUPAC Name : 4-(n-butylthio)-1-methoxybenzene

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents such as ethanol and ether, but poorly soluble in water.

This compound exhibits biological activity through several proposed mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could have implications in treating diseases linked to enzyme overactivity.

Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant properties of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in radical concentration, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 25 | Zhang et al., 2022 |

| ABTS | 30 | Zhang et al., 2022 |

Antimicrobial Activity

In a study by Lee et al. (2023), the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | Lee et al., 2023 |

| Escherichia coli | 100 | Lee et al., 2023 |

Enzyme Inhibition

Research by Kumar et al. (2021) explored the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The findings revealed that this compound could inhibit AChE activity, suggesting its potential as a therapeutic agent.

Toxicology and Safety Profile

Despite its promising biological activities, the safety profile of this compound requires careful evaluation. Toxicological assessments indicate that at higher concentrations, it may exhibit cytotoxic effects on mammalian cell lines. Further studies are necessary to establish safe dosage levels for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.